molecular formula C7H13NO2 B599931 (S)-2-Aminohept-6-enoic acid CAS No. 166734-64-1

(S)-2-Aminohept-6-enoic acid

Cat. No. B599931
M. Wt: 143.186
InChI Key: OOOVDVSHGOKTNT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Aminohept-6-enoic acid, commonly known as S-AHA, is an important organic compound used in a variety of scientific applications. It is a chiral amino acid that is found in many natural products, including proteins, peptides, and other biological compounds. S-AHA has several unique properties that make it an attractive option for research and development projects. Its synthesis is relatively simple and inexpensive, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

  • Biosynthesis and Analogous Compounds

    Fowden & Mazelis (1971) investigated the biosynthesis of 2-amino-4-methylhex-4-enoic acid, a structurally similar compound to (S)-2-Aminohept-6-enoic acid, in Aesculus californica. Their study focused on isoleucine as an effective precursor in this biosynthesis, discussing alternative biosynthetic mechanisms (Fowden & Mazelis, 1971).

  • Synthesis and Application in Peptide Design

    Chattopadhyay et al. (2017) detailed a new synthesis method for 2-aminosuberic acid from aspartic acid, which involved the use of (S)-2-aminohept-6-enoate ester as a building block. This study highlighted the application of this compound in the design and synthesis of biologically relevant peptides (Chattopadhyay, Sil, & Mukherjee, 2017).

  • Enzymatic Synthesis Studies

    Macritchie, Silcock, & Willis (1997) conducted research on the enantioselective synthesis of unsaturated α-hydroxy acids, including (S)-2-hydroxyhept-6-enoic acid, which shares structural similarities with (S)-2-Aminohept-6-enoic acid. Their study used enzyme-catalyzed processes, demonstrating the potential for enzymatic methods in synthesizing related compounds (Macritchie, Silcock, & Willis, 1997).

  • Inhibitor Studies in Medicinal Chemistry

    Silverman, Invergo, & Mathew (1986) synthesized (S,E)-4-Amino-5-fluoropent-2-enoic acid, which is structurally related to (S)-2-Aminohept-6-enoic acid, and investigated its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase. This study is significant for understanding the potential medicinal applications of similar compounds (Silverman, Invergo, & Mathew, 1986).

  • Antibacterial Applications

    Banday, Mattoo, & Rauf (2010) explored the synthesis of various 2-amino- and 2-alkenyl-1,3,4-oxadiazoles derived from acids structurally analogous to (S)-2-Aminohept-6-enoic acid. These compounds exhibited notable antibacterial activity, suggesting potential pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).

  • Stereochemistry in Synthesis

    Parpart et al. (2018) reported on the enantioselective synthesis of (S,E)-2-Amino-5-arylpent-4-enoic acids using Ni-(S)-BPB as a chiral auxiliary. This study is relevant for understanding the stereochemistry involved in synthesizing compounds related to (S)-2-Aminohept-6-enoic acid (Parpart, Mardiyan, Ehlers, Petrosyan, Mkrtchyan, Saghyan, & Langer, 2018).

properties

IUPAC Name

(2S)-2-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVDVSHGOKTNT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654074
Record name (2S)-2-Aminohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminohept-6-enoic acid

CAS RN

166734-64-1
Record name (2S)-2-Aminohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
NG Koch, P Goettig, J Rappsilber, N Budisa - International Journal of …, 2021 - mdpi.com
Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a universal tool for systems bioengineering at the interface of chemistry, biology, and …
Number of citations: 17 www.mdpi.com
S Islam - (No Title), 2011 - kyutech.repo.nii.ac.jp
The organization of DNA in eukaryotic cells is accomplished with the help of histones. Histones are found in octameric form with DNA wrapped around the exterior of the octamer. This …
Number of citations: 1 kyutech.repo.nii.ac.jp
AD Bautista - 2010 - search.proquest.com
The functions of biological polymers are highly dependent on their macromolecular structures, which are comprised of helices, sheets and a variety of other motifs. Advances in the field …
Number of citations: 0 search.proquest.com
B Aillard, NS Robertson, AR Baldwin… - Organic & …, 2014 - pubs.rsc.org
The efficient asymmetric synthesis of unnatural alkenyl amino acids required for peptide ‘stapling’ has been achieved using alkylation of a fluorine-modified NiII Schiff base complex as …
Number of citations: 28 pubs.rsc.org
A Popkov, M Nadvornik, J Kožíšek - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The central Ni atom of the title compound, [Ni(C29H29N3O4)], is coordinated by three N atoms [Ni—N = 1.955 (2), 1.844 (2) and 1.872 (2) Å] and by one O atom [Ni—O = 1.862 (2) Å] in …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.